N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
The exact mass of the compound this compound is 433.10010 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3/c1-27-19-13-24(14-20(26)22-16-7-5-15(21)6-8-16)17(11-18(19)25)12-23-9-3-2-4-10-23/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNUKMXZSWUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H24BrN4O3 |
| Molecular Weight | 475.4 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Research indicates that this compound exhibits inhibitory activity against various enzymes , particularly those involved in cancer proliferation pathways. Its structure allows it to interact effectively with fibroblast growth factor receptors (FGFRs), which are implicated in several tumor types. For instance, derivatives of similar structures have shown IC50 values in the nanomolar range against FGFRs, suggesting potent activity against cancer cell lines .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory capabilities:
- Acetylcholinesterase (AChE) Inhibition : This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown strong AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM .
- Urease Inhibition : Urease inhibitors are important in treating infections caused by Helicobacter pylori. The synthesized compounds exhibited strong urease inhibition, indicating potential therapeutic applications .
Antibacterial Activity
The compound's antibacterial properties were evaluated against several strains, showing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Study on FGFR Inhibition : A study reported a series of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs, with one compound showing an IC50 value of 7 nM against FGFR1. Such findings underscore the potential of similar structures in cancer therapy .
- Antibacterial Efficacy : Another study explored various synthesized compounds for antibacterial activity, demonstrating that several derivatives exhibited significant inhibition against common bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
